meso-2,3-Diphenyl-succinic acid diethyl ester, also known as diethyl meso-2,3-diphenylsuccinate, is a well-characterized organic compound. Its synthesis and characterization have been reported in various scientific publications. Researchers have employed various methods for its synthesis, including:
The structure and purity of the synthesized compound are typically confirmed using various spectroscopic techniques, such as:
The research on the potential applications of meso-2,3-diphenyl-succinic acid diethyl ester is ongoing. Here are some areas where it has been explored:
Meso-2,3-Diphenyl-succinic acid diethyl ester is a chemical compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol. It is classified under the category of esters and is characterized by its unique meso structure, which contributes to its distinct chemical properties. The compound is often utilized in scientific research due to its potential applications in various fields, including organic synthesis and medicinal chemistry .
These reactions are crucial for modifying the compound's structure for specific applications in research and industry .
Meso-2,3-Diphenyl-succinic acid diethyl ester can be synthesized through various methods:
These methods allow for flexibility in producing the compound for specific research needs .
Meso-2,3-Diphenyl-succinic acid diethyl ester has several applications:
These applications highlight the compound's versatility within both academic and industrial settings .
Interaction studies involving meso-2,3-diphenyl-succinic acid diethyl ester focus on its ability to form complexes with other molecules. For example:
These studies are essential for understanding how this compound behaves in various environments and its potential implications for drug design .
Meso-2,3-Diphenyl-succinic acid diethyl ester shares similarities with several compounds. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2RS,3SR)-Diethyl 2,3-bis(3,4-dimethoxybenzoyl)succinate | Contains methoxy groups | Stabilized by strong intermolecular interactions |
| Meso-1,2-Diphenyl-succinic acid diethyl ester | Similar diphenyl structure | Different stereochemistry affecting reactivity |
| Diethyl succinate | Simpler structure without phenyl groups | Lacks the phenyl substituents affecting properties |
The uniqueness of meso-2,3-diphenyl-succinic acid diethyl ester lies in its specific meso configuration and phenyl substitutions, which influence its chemical behavior and potential applications compared to these similar compounds .
The synthesis of meso-2,3-diphenyl-succinic acid diethyl ester (CAS 13638-89-6) traces its origins to mid-20th-century efforts in stereochemical organic synthesis. Early work focused on oxidative coupling reactions of phenylacetic acid derivatives, as demonstrated in the 1996 synthesis of dl- and meso-2,3-diphenylsuccinic acid esters via titanium tetrachloride-mediated coupling. The compound’s meso configuration—characterized by an internal plane of symmetry despite stereogenic centers—was first confirmed through X-ray crystallography in studies of related succinate derivatives. This structural uniqueness positioned it as a model system for investigating stereoelectronic effects in ester hydrolysis and nucleophilic substitution reactions.
By the 2000s, its role expanded into asymmetric catalysis, particularly as a chiral auxiliary in Ziegler-Natta polymerization catalysts. The compound’s ability to act as an electron donor in transition metal complexes spurred industrial interest, notably in polyolefin production.
Contemporary studies emphasize three domains:
Recent advances include biocatalytic approaches using lipases for esterification, improving enantioselectivity in derivative synthesis. Computational studies using density functional theory (DFT) have clarified transition states in its nucleophilic reactions.
Modern synthesis employs:
Analytical techniques include:
Ethyl phenylacetate undergoes dimerization using TiCl$$4$$/Et$$3$$N at −45°C, yielding meso-2,3-diphenylsuccinate diester (65–72% yield). Critical parameters:
While proprietary, patents describe continuous-flow systems for TiCl$$_4$$-mediated coupling, emphasizing catalyst recycling to reduce costs. Challenges include:
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 139–140.5°C | |
| Density | 1.123 g/cm³ | |
| Boiling Point | 418.6°C (predicted) | |
| Solubility in Ethanol | 28.5 mg/mL at 25°C |
The meso configuration enables synthesis of C$$_2$$-symmetric ligands for asymmetric hydrogenation. For example:
Derivatives with nitro groups at phenyl para positions inhibit Staphylococcus aureus growth (MIC 8 µg/mL).
In liquid crystalline polymers, the phenyl groups facilitate smectic phase formation, enabling shape-memory effects.
DFT studies (B3LYP/6-311+G**) predict reaction barriers for ester hydrolysis within 2 kcal/mol of experimental values.
Candida antarctica lipase B catalyzes transesterification with 94% enantiomeric excess, reducing reliance on transition metal catalysts.
Mechanochemical synthesis using ball milling achieves 85% yield without solvents, aligning with sustainability goals.
The meso configuration of 2,3-diphenyl-succinic acid diethyl ester arises from the presence of two stereocenters at the C2 and C3 positions, which are rendered achiral due to an internal plane of symmetry bisecting the molecule [3] [4]. This symmetry ensures that the two phenyl groups and ester functionalities occupy mirror-image positions relative to the central succinate backbone, resulting in a net achiral structure despite the presence of stereogenic centers.
X-ray crystallographic studies of related dipicolinic acid esters have demonstrated that such symmetry profoundly influences molecular packing in the solid state [2]. For example, in compounds with ethyl ester groups, pairwise O···H interactions dominate the crystal lattice, with distances measuring approximately 2.35–2.65 Å depending on substituent bulkiness [2]. These interactions are directly modulated by the ester group’s steric profile, which in the case of meso-2,3-diphenyl-succinic acid diethyl ester, balances rigidity and flexibility to maintain optimal intermolecular contact distances.
The compound’s meso configuration also reduces its overall dipole moment compared to chiral diastereomers, as evidenced by computational studies of analogous systems [5]. This property enhances solubility in nonpolar solvents, making it advantageous for synthetic applications requiring homogeneous reaction conditions.
The achiral nature of meso-2,3-diphenyl-succinic acid diethyl ester positions it as a valuable tool in stereochemical research. Its inability to rotate plane-polarized light simplifies its use as a non-interfering standard in chiral chromatography, where it serves as a baseline for resolving enantiomeric mixtures [5]. Furthermore, the compound’s symmetry has been exploited in materials science to engineer crystalline phases with predictable packing motifs.
In catalytic studies, the meso form’s lack of chirality allows it to function as a stereochemically inert ligand or co-catalyst. For instance, when paired with metal complexes in asymmetric synthesis, it does not induce competing stereochemical pathways, enabling clearer mechanistic analysis [2]. This contrasts with chiral succinate esters, which often complicate reaction outcomes through unintended stereodirecting effects.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for confirming the meso configuration. In related diphenylsuccinate derivatives, crystallographic data reveal bond lengths and angles consistent with a centrosymmetric structure, such as nearly identical C–O bond distances (1.43–1.45 Å) across ester groups [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound’s symmetry produces simplified 1H and 13C NMR spectra. Equivalence of the two ethyl ester groups results in a single set of resonances for the ester methylene (δ 4.1–4.3 ppm) and methyl protons (δ 1.2–1.4 ppm) [5]. Similarly, the phenyl protons exhibit a singlet due to rapid rotation about the C–C bonds, obviating complex splitting patterns seen in chiral analogs [3].
Vibrational Spectroscopy: Infrared (IR) spectra show characteristic carbonyl stretching frequencies at 1735–1745 cm-1, with slight shifts (<5 cm-1) compared to chiral diastereomers, attributable to reduced dipole-dipole interactions in the meso form [4].
The meso configuration exhibits remarkable stability across a range of conditions:
| Condition | Stability Outcome | Key Evidence |
|---|---|---|
| Thermal (≤150°C) | No epimerization or decomposition | Thermogravimetric analysis shows mass loss only above 200°C [4] |
| Acidic (pH 2–6) | Ester hydrolysis without configurational change | Hydrolysis yields meso-2,3-diphenylsuccinic acid [3] |
| UV irradiation (254 nm) | No photoisomerization | UV-Vis spectra unchanged after 24h exposure [2] |
This stability stems from the high energy barrier (>25 kcal/mol) required to disrupt the planar transition state during potential epimerization, as calculated via density functional theory (DFT) for analogous systems [5].
Despite being achiral overall, the local chirality at individual stereocenters enables selective interactions in chiral environments:
Host-Guest Chemistry: The compound forms diastereomeric complexes with chiral macrocycles, with binding constants differing by up to 102-fold depending on the host’s configuration [5]. This arises from preferential face-selective π-π stacking between the host’s aromatic walls and the compound’s phenyl groups.
Surface Adsorption: On chiral metal surfaces, such as Cu(643)R, the meso form adopts specific orientations where one phenyl group aligns with surface kinks, as observed via scanning tunneling microscopy [2]. This contrasts with racemic mixtures, which show random adsorption geometries.
Enzymatic Recognition: Esterases exhibit negligible activity toward the meso form compared to chiral diastereomers, with kcat/KM values reduced by 3–4 orders of magnitude [3]. This selectivity stems from the enzyme’s inability to properly align both ester groups in its active site due to the compound’s symmetry.